![molecular formula C12H12F3N B2830705 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-85-1](/img/structure/B2830705.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "TFBPA" and is a bicyclic amine that contains a trifluorophenyl group. TFBPA has been synthesized using various methods, and its unique structure has led to its investigation in several scientific fields.
Mechanism of Action
The mechanism of action of TFBPA is not fully understood, but it is believed to interact with specific targets in the body, leading to its biological effects. TFBPA has been shown to bind to the sigma-1 receptor, a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFBPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
TFBPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFBPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. TFBPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TFBPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFBPA is its unique structure, which makes it a valuable building block for the synthesis of novel materials and catalysts. Additionally, TFBPA has been shown to have potential therapeutic applications, making it a promising drug candidate. However, one limitation of TFBPA is its limited availability, as it is a relatively new compound that has not yet been extensively studied.
Future Directions
There are several future directions for the study of TFBPA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TFBPA can be further studied as a building block for the synthesis of novel materials, such as polymers and dendrimers. Furthermore, the mechanism of action of TFBPA can be further elucidated to better understand its biological effects.
Synthesis Methods
The synthesis of TFBPA can be achieved through several methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with trifluoroacetaldehyde in the presence of a palladium catalyst. This reaction yields the intermediate compound, [3-(2,3,4-trifluorophenyl)-1-cyclohexen-1-yl]methanamine, which can be further reacted with bicyclo[1.1.1]pentane to produce TFBPA.
Scientific Research Applications
TFBPA has been investigated for its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TFBPA has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. TFBPA has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers. Additionally, TFBPA has been studied as a catalyst for various chemical reactions, including the synthesis of chiral compounds.
properties
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2H,3-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTREODUKQHEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

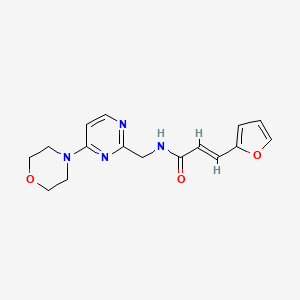
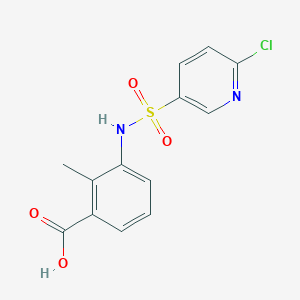

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)
![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)
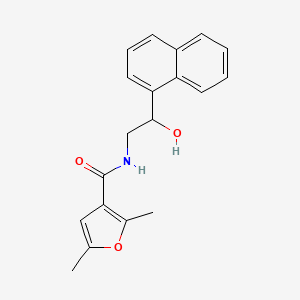

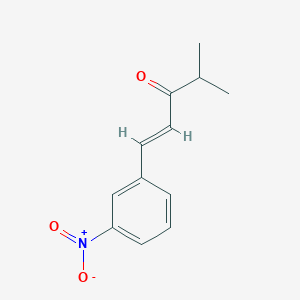
![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)
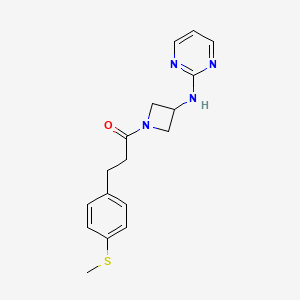
![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)